2-[(6-Bromo-pyridin-3-ylmethyl)-cyclopropyl-amino]-ethanol
CAS No.:
Cat. No.: VC13472918
Molecular Formula: C11H15BrN2O
Molecular Weight: 271.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15BrN2O |
|---|---|
| Molecular Weight | 271.15 g/mol |
| IUPAC Name | 2-[(6-bromopyridin-3-yl)methyl-cyclopropylamino]ethanol |
| Standard InChI | InChI=1S/C11H15BrN2O/c12-11-4-1-9(7-13-11)8-14(5-6-15)10-2-3-10/h1,4,7,10,15H,2-3,5-6,8H2 |
| Standard InChI Key | LIJLTLNQSZOHEL-UHFFFAOYSA-N |
| SMILES | C1CC1N(CCO)CC2=CN=C(C=C2)Br |
| Canonical SMILES | C1CC1N(CCO)CC2=CN=C(C=C2)Br |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound consists of three key components:
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A 6-bromopyridin-3-ylmethyl group, providing aromaticity and electrophilic substitution sites.
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A cyclopropylamino moiety, introducing strain and conformational rigidity.
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An ethanol chain, enhancing solubility and hydrogen-bonding capacity.
The IUPAC name, 2-[(6-bromopyridin-3-yl)methyl-cyclopropylamino]ethanol, reflects this arrangement . The SMILES notation (C1CC1N(CCO)CC2=CN=C(C=C2)Br) and InChIKey (LIJLTLNQSZOHEL-UHFFFAOYSA-N) further define its connectivity .
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 271.15 g/mol |
| XLogP3 (Lipophilicity) | 1.89 |
| Hydrogen Bond Donors | 1 (ethanol -OH) |
| Hydrogen Bond Acceptors | 3 (pyridine N, ethanol O, amine N) |
| Topological Surface Area | 19.37 Ų |
The compound’s moderate lipophilicity () suggests balanced membrane permeability and aqueous solubility .
Synthesis and Optimization
Alternative Coupling Strategies
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Buchwald-Hartwig Amination: Palladium-catalyzed coupling of bromopyridine with cyclopropylamino-ethanol derivatives .
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Microwave-Assisted Synthesis: Reduces reaction times from hours to minutes, improving scalability .
Purification and Characterization
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Chromatography: Silica gel columns with dichloromethane/methanol gradients (10:1 to 100:1) isolate the product .
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Spectroscopic Validation:
Biological and Pharmacological Relevance
Enzyme Inhibition
The compound’s pyridine and cyclopropyl groups enable interactions with:
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Kinases: Competitive inhibition via bromine’s electrophilic displacement (e.g., tyrosine kinases) .
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GPCRs: Ethanolamine moiety mimics endogenous ligands in neurotransmitter systems .
Agricultural Applications
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Herbicidal Activity: Disrupts acetolactate synthase (ALS) in weeds, with EC₅₀ = 12 μM .
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Insecticidal Effects: Targets nicotinic acetylcholine receptors in aphids .
| Hazard | GHS Code | Precautionary Measures |
|---|---|---|
| Skin Irritation | H315 | Wear nitrile gloves |
| Eye Damage | H319 | Use safety goggles |
| Respiratory Irritation | H335 | Work in a fume hood |
Environmental Impact
Industrial and Research Applications
Pharmaceutical Intermediates
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Antiviral Agents: Serves as a precursor for HCV protease inhibitors .
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Antidepressants: Ethanolamine chain analogs modulate serotonin reuptake .
Material Science
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